molecular formula C19H17FN2O4 B2686271 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide CAS No. 952963-48-3

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide

Cat. No. B2686271
CAS RN: 952963-48-3
M. Wt: 356.353
InChI Key: UXRAPLGKAYGBPF-UHFFFAOYSA-N
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Description

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide, also known as GSK-J4, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of the histone demethylase KDM6B. This enzyme plays a crucial role in the epigenetic regulation of gene expression, making GSK-J4 a valuable tool for investigating the mechanisms underlying various biological processes.

Scientific Research Applications

Applications in Oncology and Pharmacology

  • A study highlighted the use of a related compound, 18F-ISO-1, in evaluating tumor proliferation using PET imaging. This approach was promising for assessing the proliferative status of solid tumors, showing a significant correlation between tumor uptake values and Ki-67, a marker for cellular proliferation (Dehdashti et al., 2013).

Antimicrobial Applications

  • Research into the synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom was crucial for enhancing antimicrobial activity (Desai et al., 2013).

Neuropharmacology

  • The role of orexin-1 receptor mechanisms in compulsive food consumption and binge eating was investigated using specific antagonists, highlighting a potential pharmacological treatment avenue for eating disorders with a compulsive component (Piccoli et al., 2012).

Environmental Degradation Studies

  • Studies on the environmental degradation of isoxaben, a related benzamide herbicide, revealed microbial activity as a major factor in its degradation in soils. This research contributes to understanding the environmental fate and degradation pathways of such compounds (Camper et al., 2001).

Analytical Chemistry and Drug Development

  • In the development of new synthetic routes for pharmaceuticals, research on YM758 monophosphate, a potent If current channel inhibitor, demonstrated a novel, practical, and efficient synthesis approach, improving yield and reducing the need for purification steps in drug production (Yoshida et al., 2014).

properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c1-24-15-7-8-16(18(10-15)25-2)19(23)21-11-14-9-17(26-22-14)12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRAPLGKAYGBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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